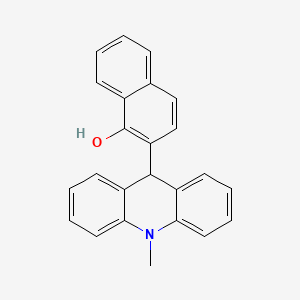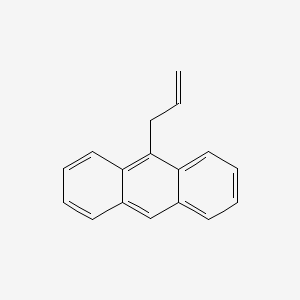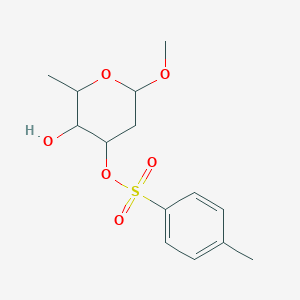
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is a chemical compound with a unique structure that combines an oxane ring with a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a precursor oxane compound. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits intriguing biological activities and cytotoxicity against carcinoma cell lines.
Uniqueness
(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
18981-61-8 |
|---|---|
Molecular Formula |
C14H20O6S |
Molecular Weight |
316.37 g/mol |
IUPAC Name |
(3-hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O6S/c1-9-4-6-11(7-5-9)21(16,17)20-12-8-13(18-3)19-10(2)14(12)15/h4-7,10,12-15H,8H2,1-3H3 |
InChI Key |
BUNJOGJAVQTICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


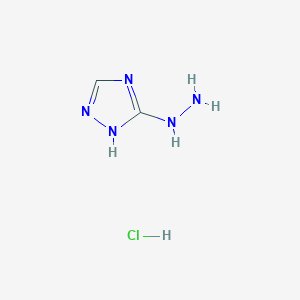


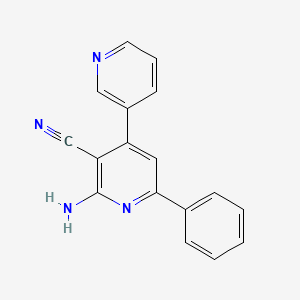


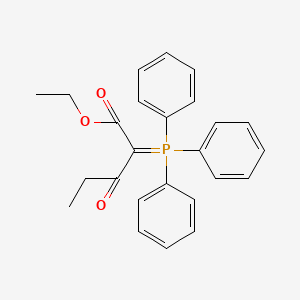

![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
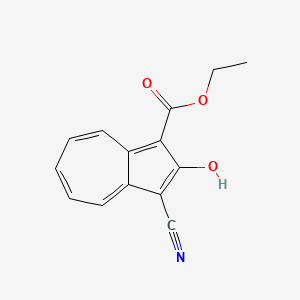
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
